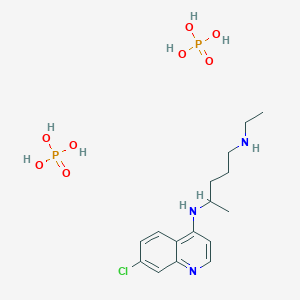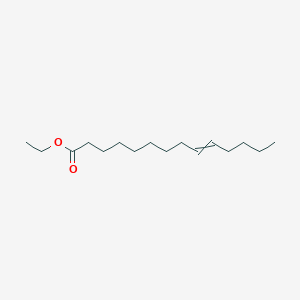
N-(Benzyloxycarbonyl)-L-alanine benzylamide
Overview
Description
N-(Benzyloxycarbonyl)-L-alanine benzylamide is a compound that belongs to the class of N-protected amino acids. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amino functionality, which is crucial in multi-step synthetic processes to prevent unwanted reactions.
Mechanism of Action
Target of Action
Similar compounds such as n-benzyloxycarbonyl-l-proline have been reported to inhibit specific peptidases . These peptidases cleave dipeptides with a C-terminal prolyl and hydroxyprolyl residue .
Mode of Action
It’s known that n-benzyloxycarbonyl derivatives are better substrates for certain enzymes like papain . The structural similarity between phenylalanyl and benzyloxycarbonyl derivatives suggests that the compound might interact with its targets in a similar manner .
Biochemical Pathways
The compound might be involved in the construction of biochemical pathways, as suggested by the use of similar compounds in the dna assembler, an in vivo genetic method for rapid construction of biochemical pathways .
Pharmacokinetics
Similar compounds such as n-benzyloxycarbonyl-l-proline have been reported to have good adme properties .
Result of Action
It’s known that n-benzyloxycarbonyl derivatives can inhibit specific peptidases, which could potentially affect protein processing and turnover .
Action Environment
It’s known that the stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxycarbonyl)-L-alanine benzylamide typically involves the protection of L-alanine followed by amidation. One common method is the reaction of L-alanine with benzyl chloroformate in the presence of a mild base to form N-(Benzyloxycarbonyl)-L-alanine. This intermediate is then reacted with benzylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxycarbonyl)-L-alanine benzylamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Palladium on Carbon (Pd/C): Used for hydrogenation reactions.
Nickel Boride: Used for chemoselective deprotection at ambient temperature.
Major Products
The major products formed from these reactions include the deprotected amine, which can be further utilized in peptide synthesis and other organic transformations.
Scientific Research Applications
N-(Benzyloxycarbonyl)-L-alanine benzylamide has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: The compound is utilized in the development of drugs and therapeutic agents.
Biological Studies: It serves as a tool in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxycarbonyl)-L-proline: Another N-protected amino acid used in peptide synthesis.
N-(Benzyloxycarbonyl)-L-serine: Used in similar applications but with different reactivity due to the presence of a hydroxyl group.
Uniqueness
N-(Benzyloxycarbonyl)-L-alanine benzylamide is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFYJIYTOARNTF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)













